molecular formula C11H10FN3O2 B15296533 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- CAS No. 104575-25-9

1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-

Cat. No.: B15296533
CAS No.: 104575-25-9
M. Wt: 235.21 g/mol
InChI Key: RPGSCNXOVOIKNC-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- typically involves the reaction of 4-fluoroaniline with glyoxal and formaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions, followed by nitration using a mixture of nitric acid and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 2-(4-chlorophenyl)-1,4-dimethyl-5-nitro-
  • 1H-Imidazole, 2-(4-bromophenyl)-1,4-dimethyl-5-nitro-
  • 1H-Imidazole, 2-(4-methylphenyl)-1,4-dimethyl-5-nitro-

Uniqueness: The presence of the fluorine atom in 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs .

Biological Activity

The compound 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is part of a broader class of imidazole derivatives that have garnered attention for their diverse biological activities. Imidazole compounds are known for their roles in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- is characterized by the presence of an imidazole ring substituted with a fluorophenyl group and a nitro group. The structural formula can be represented as follows:

C11H10FN3O2\text{C}_{11}\text{H}_{10}\text{F}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- displayed considerable activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low microgram per milliliter range for effective derivatives .

Compound MIC (μg/mL) Target Pathogen
1H-Imidazole0.25Staphylococcus aureus
2-(4-Fluorophenyl)0.22Escherichia coli
5-Nitro Derivative0.30Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial activity, imidazole compounds have shown antifungal properties. Studies suggest that the presence of the nitro group enhances the antifungal efficacy of these compounds. For instance, the compound demonstrated effective inhibition against Candida albicans, with MIC values comparable to standard antifungal agents.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Research indicates that 1H-Imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro- exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)15.63Apoptosis via caspase activation
A549 (Lung Cancer)12.10Cell cycle arrest
HeLa (Cervical Cancer)20.50DNA damage response

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with an imidazole derivative showed a significant reduction in bacterial load compared to placebo groups.
  • Antifungal Treatment : In a cohort study involving immunocompromised patients, treatment with an imidazole derivative resulted in improved outcomes against fungal infections resistant to conventional therapies.
  • Cancer Treatment Trials : Early-phase clinical trials have demonstrated promising results for imidazole derivatives in combination therapies for various cancers, showing enhanced efficacy when paired with established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-imidazole, 2-(4-fluorophenyl)-1,4-dimethyl-5-nitro-, and how can reaction conditions be optimized for yield?

  • Methodological Answer :

  • The compound can be synthesized via multi-step substitution and cyclization reactions. A common approach involves nitro-functionalization at the 5-position of the imidazole core, followed by fluorophenyl and methyl group substitutions.
  • Use Design of Experiments (DOE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can identify critical variables affecting yield .
  • Monitor reaction progress using HPLC or LC-MS to detect intermediates and byproducts. Adjust stoichiometry of reagents (e.g., nitro sources like HNO₃) to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • Methodological Answer :

  • Combine X-ray crystallography (for unambiguous confirmation of substituent positions) with ¹H/¹³C NMR (to verify methyl and fluorophenyl group integration ratios) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
  • For purity, employ HPLC with UV/Vis detection (λ = 254 nm) and compare retention times against known standards .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density at the nitro group (critical for redox reactions) and fluorophenyl ring (for π-π stacking interactions). Software like Gaussian or ORCA can model frontier molecular orbitals .
  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with biological targets (e.g., cytochrome P450 enzymes) .
  • Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of nitro reduction rates) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Conduct meta-analysis of peer-reviewed studies (PubMed, Scopus) to identify variables causing discrepancies (e.g., assay type, cell lines, concentration ranges) .
  • Replicate experiments under standardized conditions:
  • Use ATCC-validated cell lines and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Employ dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to ensure reproducibility .
  • Cross-reference with patent databases (Espacenet, USPTO) to assess proprietary claims vs. academic findings .

Q. What safety protocols are critical when handling this nitro-substituted imidazole derivative?

  • Methodological Answer :

  • Thermal stability : Perform differential scanning calorimetry (DSC) to assess decomposition risks. Nitro groups may pose explosion hazards under high heat or friction .
  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis.
  • Waste disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before aqueous disposal .

Q. Methodological Resources

Research Aspect Recommended Tools/Databases Key References
Synthetic OptimizationDOE (JMP, Minitab), HPLC
Structural CharacterizationX-ray crystallography, HRMS
Computational ModelingGaussian, AutoDock Vina
Biological AssaysATCC cell lines, NIH/EPA toxicity DB

Properties

CAS No.

104575-25-9

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,4-dimethyl-5-nitroimidazole

InChI

InChI=1S/C11H10FN3O2/c1-7-11(15(16)17)14(2)10(13-7)8-3-5-9(12)6-4-8/h3-6H,1-2H3

InChI Key

RPGSCNXOVOIKNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)F)C)[N+](=O)[O-]

Origin of Product

United States

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